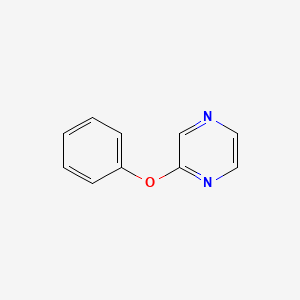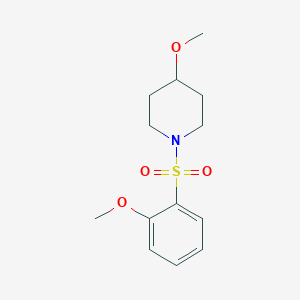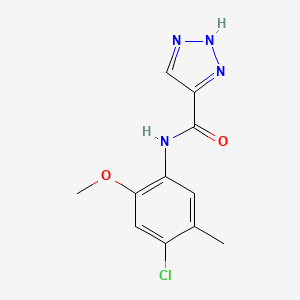![molecular formula C16H16N2OS B6583282 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1251576-14-3](/img/structure/B6583282.png)
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide (TMI) is a small molecule that has been studied extensively in laboratory experiments due to its potential applications in scientific research. TMI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. TMI has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientists.
科学的研究の応用
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been studied extensively in laboratory experiments due to its potential applications in scientific research. It has been used to study the role of COX-2 in various biological processes, such as inflammation, cancer, and cardiovascular diseases. 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has also been used to study the effects of COX-2 inhibition on cell proliferation and apoptosis. Furthermore, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been used to study the effects of COX-2 inhibition on the production of prostaglandins and other eicosanoids.
作用機序
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is a potent inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins. 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide binds to the active site of COX-2, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This, in turn, leads to a decrease in the production of prostaglandins.
Biochemical and Physiological Effects
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have an anti-diabetic effect and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle in the laboratory. Furthermore, it is a potent inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various biological processes. However, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide also has some limitations. For example, it has a short half-life, which makes it difficult to study long-term effects.
将来の方向性
There are several potential future directions for research on 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide. One potential direction is to further investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on cancer cells. Another potential direction is to study the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on other diseases, such as diabetes and cardiovascular disease. Furthermore, it would be interesting to investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on other enzymes, such as cyclooxygenase-1 (COX-1). Finally, it would be interesting to investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on the production of other eicosanoids, such as leukotrienes and thromboxanes.
合成法
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is a multi-step process that begins with the synthesis of the parent compound, 1-methyl-1H-indol-3-yl acetamide. This compound can be synthesized from the reaction of 1-methyl-1H-indol-3-yl chloride with acetic anhydride in the presence of potassium carbonate. The next step is to synthesize the thiophene derivative, 3-methyl-1H-indol-3-yl thiophene-3-yl acetamide, which can be synthesized from the reaction of 3-methyl-1H-indol-3-yl chloride with thiophene-3-yl acetyl chloride in the presence of triethylamine. Finally, the 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide can be synthesized from the reaction of 3-methyl-1H-indol-3-yl thiophene-3-yl acetamide with acetic anhydride in the presence of potassium carbonate.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18-10-13(14-4-2-3-5-15(14)18)8-16(19)17-9-12-6-7-20-11-12/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMHKHDPCQTMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(thiophen-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6583204.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)

![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)

![3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6583280.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)